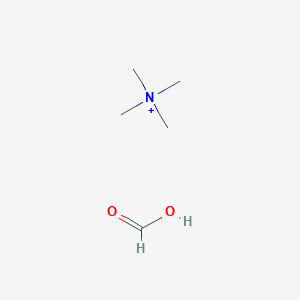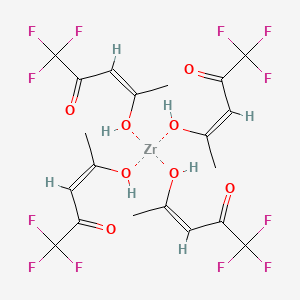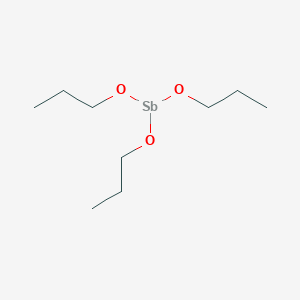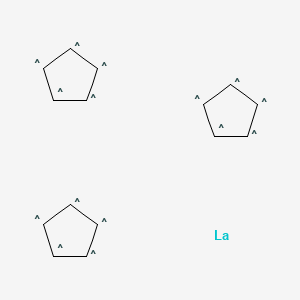
Formic acid; tetramethylammonium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid: (systematically called methanoic acid) is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees . Tetramethylammonium ion is a quaternary ammonium cation with the chemical formula [N(CH₃)₄]⁺. It is commonly found in salts such as tetramethylammonium chloride and tetramethylammonium hydroxide .
Preparation Methods
Formic acid: can be synthesized through several methods:
Oxidation of methanol: Methanol is oxidized using a catalyst to produce formic acid.
Hydrolysis of methyl formate: Methyl formate is hydrolyzed to formic acid and methanol.
Carbonylation of methanol: Methanol reacts with carbon monoxide in the presence of a strong acid to produce formic acid.
Tetramethylammonium ion: is typically prepared by the reaction between trimethylamine and a methyl chloride: [ \text{Me}_3\text{N} + \text{MeCl} \rightarrow \text{Me}_4\text{N}+\text{Cl}- ] Tetramethylammonium salts with more complex anions can be prepared by salt metathesis reactions .
Chemical Reactions Analysis
Formic acid: undergoes various chemical reactions:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to formaldehyde and methanol.
Esterification: Formic acid reacts with alcohols to form esters.
Dehydration: It can dehydrate to form carbon monoxide and water.
Tetramethylammonium ion: is involved in:
Salt formation: It forms salts with various anions.
Phase-transfer catalysis: It acts as a phase-transfer catalyst in organic synthesis.
Scientific Research Applications
Formic acid: has diverse applications:
Chemistry: Used as a reducing agent and a source of carbon monoxide.
Biology: Studied for its role in metabolic pathways.
Medicine: Used in the treatment of warts and as a preservative in livestock feed.
Industry: Employed in leather tanning, dyeing, and as a coagulant in rubber production.
Tetramethylammonium ion: is used in:
Analytical chemistry: Applied in ion chromatography and as a reagent in various analytical techniques.
Pharmacological research: Studied for its effects on ion channels and neurotransmitter systems.
Mechanism of Action
Formic acid: exerts its effects through various mechanisms:
Metabolism: It is metabolized to carbon dioxide and water in the body.
Enzyme inhibition: Inhibits enzymes such as cytochrome c oxidase, affecting cellular respiration.
Tetramethylammonium ion: affects biological systems by:
Ion channel modulation: It influences the activity of ion channels in cells.
Neurotransmitter systems: It interacts with neurotransmitter systems, affecting nerve signal transmission.
Comparison with Similar Compounds
Formic acid: is similar to other carboxylic acids such as acetic acid and propionic acid but is unique due to its simplicity and high reactivity .
Tetramethylammonium ion: is compared to other quaternary ammonium ions like tetraethylammonium and tetrapropylammonium. Its high hydrophilicity and phase-transfer catalytic properties make it unique .
Conclusion
Formic acid and tetramethylammonium ion are versatile compounds with significant applications in various fields. Their unique properties and reactivity make them valuable in scientific research and industrial processes.
Properties
Molecular Formula |
C5H14NO2+ |
|---|---|
Molecular Weight |
120.17 g/mol |
IUPAC Name |
formic acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.CH2O2/c1-5(2,3)4;2-1-3/h1-4H3;1H,(H,2,3)/q+1; |
InChI Key |
WWIYWFVQZQOECA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)








![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)

![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)

